N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide
説明
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in the field of oncology due to its ability to inhibit the growth and proliferation of cancer cells.
作用機序
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide works by inhibiting the activity of Polo-like kinase 4 (PLK4), a protein that plays a critical role in centriole duplication and cell division. By inhibiting PLK4, this compound disrupts the normal cell cycle and leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of apoptosis, inhibition of angiogenesis, and disruption of the cell cycle. This compound has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One of the main advantages of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one of the limitations of this compound is its limited bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for the study of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide. One area of research is the development of more potent and selective PLK4 inhibitors that can overcome the limitations of this compound. Another area of research is the investigation of the mechanisms underlying the synergistic effects of this compound with other chemotherapy drugs. Finally, the clinical development of this compound and its potential use in combination therapy with other chemotherapy drugs is an important area of future research.
科学的研究の応用
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been studied extensively in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-11-3-4-13-12(8-11)10(9-18-13)5-6-17-15(19)14-2-1-7-20-14/h3-4,8-9,14,18H,1-2,5-7H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOJOQVGBUFXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。